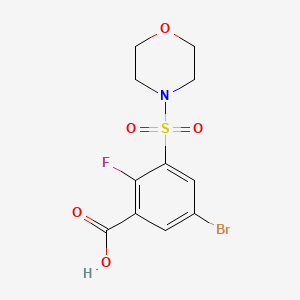
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoïque est un composé chimique de formule moléculaire C11H11BrFNO5S et d'une masse moléculaire de 368,18 g/mol . Il est connu pour ses applications dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine. Le composé est caractérisé par la présence de groupes brome, fluor et morpholine-4-sulfonyl liés à un noyau d'acide benzoïque.
Méthodes De Préparation
La synthèse de l'acide 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoïque implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Acylation de Friedel-Crafts : Cette étape implique l'acylation d'un cycle benzénique en utilisant un chlorure d'acyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Réduction : Le groupe nitro est ensuite réduit en amine en utilisant des agents réducteurs comme l'étain et l'acide chlorhydrique.
Bromation et fluoration :
Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
L'acide 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoïque subit différents types de réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de brome ou de fluor sont remplacés par d'autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents produits.
Réactions de couplage : Il peut subir des réactions de couplage telles que le couplage de Suzuki-Miyaura, où il réagit avec des acides boroniques en présence d'un catalyseur au palladium pour former des composés biaryliques.
Les réactifs couramment utilisés dans ces réactions comprennent des catalyseurs au palladium, des acides boroniques et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
L'acide 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoïque a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé est utilisé dans l'étude des voies biologiques et comme outil pour sonder les activités enzymatiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs et en bloquant leur activité. Les voies moléculaires exactes impliquées dépendent du système biologique spécifique étudié .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Des composés similaires à l'acide 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoïque comprennent :
Acide 5-bromo-2-fluorobenzoïque : Manque le groupe morpholine-4-sulfonyl, le rendant moins polyvalent dans certaines applications.
Acide 2-fluoro-3-(morpholine-4-sulfonyl)benzoïque : Manque l'atome de brome, ce qui peut affecter sa réactivité et ses propriétés de liaison.
Acide 5-bromo-3-(morpholine-4-sulfonyl)benzoïque : Manque l'atome de fluor, ce qui peut influencer son comportement chimique.
La particularité de l'acide 5-bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoïque réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H11BrFNO5S |
|---|---|
Poids moléculaire |
368.18 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-3-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H11BrFNO5S/c12-7-5-8(11(15)16)10(13)9(6-7)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |
Clé InChI |
AAPFVESCHSOFKW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2F)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


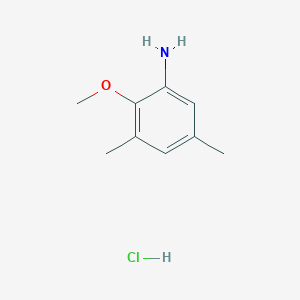
![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
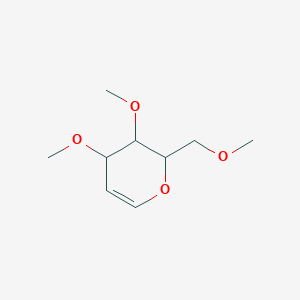
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
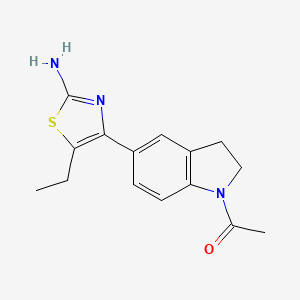
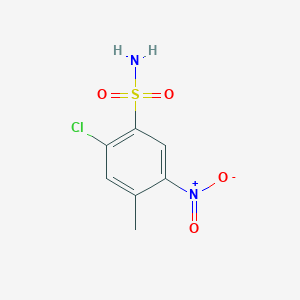
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)

![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)
![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

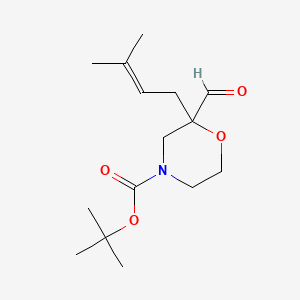
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
